MT3 Receptor Binding Affinity: 4-Nitroindoline Derivatives Show Nanomolar Affinity Versus Lost Activity in 6- and 7-Nitro Isomers
In a comparative study evaluating nitroindole derivatives as melatoninergic ligands, the 4-nitro isomer (compound 5) exhibited very high affinity (nanomolar range) and selectivity for the MT3 binding site, whereas the corresponding 6-nitro and 7-nitro analogs lost MT3 binding while retaining MT1 and MT2 affinities [1].
| Evidence Dimension | MT3 receptor binding affinity (Ki/IC50) |
|---|---|
| Target Compound Data | Ki = 1.10 nM (4-nitroindole derivative, compound 5); IC50 = 1.20 nM |
| Comparator Or Baseline | 6-nitro and 7-nitro isomers: lost MT3 binding (no detectable affinity reported) |
| Quantified Difference | Qualitative difference: retained nanomolar MT3 affinity in 4-nitro isomer vs. complete loss of MT3 binding in 6- and 7-nitro isomers |
| Conditions | Displacement of [125I]iodomelatonin from MT3 binding sites in Syrian hamster brain membranes |
Why This Matters
For researchers developing MT3-selective pharmacological probes, 4-nitroindoline-derived scaffolds offer a structurally unique entry point that positional isomers cannot replicate.
- [1] Leclerc V, Yous S, Delagrange P, Boutin JA, Renard P, Lesieur D. Synthesis of nitroindole derivatives with high affinity and selectivity for melatoninergic binding sites MT3. J Med Chem. 2002;45(9):1853-1859. View Source
